BenchChemオンラインストアへようこそ!

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Antibacterial SAR Phototoxicity Fluoroquinolone

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA; CAS 303121-05-3; molecular formula C₁₂H₁₁NO₄; MW 233.22 g/mol) is a 4-hydroxyquinoline-3-carboxylic acid derivative that exists in equilibrium with its 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer. As a member of the 4-hydroxyquinoline-3-carboxylic acid (HQCA) class, EHQCA possesses the canonical bidentate chelation motif (4-hydroxy-3-carboxy) that enables metal coordination and active-site hydrogen bonding in enzyme inhibition.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 303121-05-3
Cat. No. B3122349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-4-hydroxyquinoline-3-carboxylic acid
CAS303121-05-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O
InChIInChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyQCWQXUIPKUUXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid (CAS 303121-05-3): Procurement-Grade Chemical Profile for Scientific Selection


8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA; CAS 303121-05-3; molecular formula C₁₂H₁₁NO₄; MW 233.22 g/mol) is a 4-hydroxyquinoline-3-carboxylic acid derivative that exists in equilibrium with its 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer . As a member of the 4-hydroxyquinoline-3-carboxylic acid (HQCA) class, EHQCA possesses the canonical bidentate chelation motif (4-hydroxy-3-carboxy) that enables metal coordination and active-site hydrogen bonding in enzyme inhibition [1]. The 8-ethoxy substituent distinguishes EHQCA from other commercially available 8-substituted HQCA analogs (8-methoxy, 8-fluoro, 8-chloro, 8-hydroxy) by providing a specific balance of lipophilicity (calculated LogP = 3.92 ), steric bulk, and hydrogen-bond acceptor capacity that is not achievable with the corresponding 8-methoxy (LogP ≈3.5) or 8-halo variants.

Why 8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Cannot Be Replaced by Other 8-Substituted HQCA Analogs: Substitution-Dependent Activity Divergence


Generic substitution among 8-substituted 4-hydroxyquinoline-3-carboxylic acids fails because the C8 substituent is a critical determinant of both pharmacodynamic potency and off-target safety profile. In a systematic comparison of 8-alkoxyquinolone-3-carboxylic acids, the 8-ethoxy derivatives exhibited a 4- to 8-fold (2–3 dilution) reduction in antibacterial minimum inhibitory concentration (MIC) relative to 8-methoxy analogs, while simultaneously demonstrating a measurably improved safety profile in phototoxicity and mammalian cell cytotoxicity assays [1]. This potency–safety trade-off is substituent-specific and non-linear: the 8-methoxy compounds retained activity equivalent to 8-F and 8-Cl reference standards, whereas the 8-ethoxy modification shifted the profile toward tolerability at the expense of potency [1]. Furthermore, in human lactate dehydrogenase (hLDH) inhibition, the 8-methoxy-HQCA analog (IC₅₀ = 98 μM) was approximately 5-fold less potent than the unsubstituted parent HQCA (IC₅₀ = 20 μM) [2], indicating that even minor changes in 8-alkoxy chain length (methoxy → ethoxy) are expected to further alter target engagement through combined steric and lipophilic effects. Procurement of an incorrect 8-substituted analog therefore risks both under-activity in dehydrogenase-targeted assays and unexpected cytotoxicity profiles in cell-based models.

Quantitative Differentiation Evidence for 8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid vs. Closest Analogs: A Procurement Decision Matrix


Antibacterial Potency–Safety Trade-off: 8-Ethoxy vs. 8-Methoxy and 8-Halo Quinolone-3-carboxylic Acids

In a controlled head-to-head series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, the 8-ethoxy derivatives were 2–3 dilution steps (4- to 8-fold) less active in antibacterial MIC assays than the corresponding 8-methoxy analogs across Gram-positive, Gram-negative, and anaerobic bacterial panels [1]. However, the 8-ethoxy derivatives exhibited a better safety profile with reduced phototoxicity and clonogenicity in mammalian cell cytotoxicity assays compared to both the 8-methoxy and the classic 8-F/8-Cl substituted quinolones [1]. This establishes a quantifiable substituent-specific potency–safety axis: 8-F ≈ 8-Cl ≈ 8-MeO (high potency, moderate safety) vs. 8-EtO (reduced potency, improved safety).

Antibacterial SAR Phototoxicity Fluoroquinolone C8-substitution

Human Lactate Dehydrogenase (hLDH) Inhibition: 8-Alkoxy Chain Length Modulates Potency Relative to Unsubstituted Parent

Comparative LDH inhibition data from a standardized assay reveal that 8-methoxy-4-hydroxyquinoline-3-carboxylic acid (compound 45) inhibits human LDH with an IC₅₀ of 98 μM, representing a ~5-fold potency loss relative to the unsubstituted 4-hydroxyquinoline-3-carboxylic acid parent (compound 46, IC₅₀ = 20 μM) [1]. Although direct IC₅₀ data for the 8-ethoxy analog in the identical hLDH assay are not published, the Hansch π analysis predicts that the additional methylene group (–OCH₂CH₃ vs. –OCH₃; Δπ ≈ +0.4) will further increase lipophilicity and steric volume, which in the HQCA dehydrogenase inhibition series is inversely correlated with potency [2]. The 8-ethoxy compound is therefore expected to exhibit hLDH IC₅₀ ≥ 98 μM, placing it in a distinct potency tier suitable for applications requiring attenuated dehydrogenase inhibition combined with the specific physicochemical profile of the ethoxy substituent.

Lactate dehydrogenase Cancer metabolism hLDH5 HQCA inhibitor

Lipophilicity-Driven Differentiation: LogP as a Selection Criterion for Membrane Permeability and Protein Binding

The experimental/calculated partition coefficient for 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is LogP = 3.92, as determined by the ChemBridge Hit2Lead screening compound database . This value is approximately 0.4 log units higher than the estimated LogP of the 8-methoxy analog (LogP ≈ 3.5, calculated using the Hansch π method: π(OCH₃) = –0.02 vs. π(OCH₂CH₃) = +0.38). In the context of 4-hydroxyquinoline-3-carboxylic acid SAR, every ~0.4 unit increase in LogP corresponds to an approximately 2.5-fold increase in octanol-water partition, which translates to measurably higher passive membrane permeability and potentially increased plasma protein binding [1]. For cellular assays requiring intracellular target access, the 8-ethoxy compound provides a calculable advantage in partitioning behavior over the 8-methoxy analog.

Lipophilicity LogP Membrane permeability ADME Drug design

Dehydrogenase Enzyme Inhibition: 8-Position Hydrophobic Binding as a Key Differentiator Across HQCA Analogs

Baker and Bramhall (1972) systematically evaluated twenty-eight 6-, 7-, or 8-substituted 4-hydroxyquinoline-3-carboxylic acids against four dehydrogenase enzymes (glutamate, glyceraldehyde phosphate, lactate, and malate dehydrogenase) [1]. The study demonstrated that 8-position substitution can enhance enzyme binding via hydrophobic interactions: for example, the 8-C₆H₅O(CH₂)₃O-substituted analog (compound 19) produced a 16-fold increment in binding affinity toward malate dehydrogenase compared to the unsubstituted parent HQCA [1]. The magnitude of hydrophobic enhancement was enzyme-specific and position-dependent, with 8-substitution showing distinct SAR from 6- or 7-substitution. While the parent compound and 8-arylalkoxy derivatives were tested, the specific 8-ethoxy analog was not included in this 1972 study. However, the established framework confirms that the 8-position is a validated site for tuning dehydrogenase inhibitory activity through substituent lipophilicity and geometry [1].

Malate dehydrogenase Enzyme inhibition Hydrophobic bonding Structure-activity relationship

Glycine Receptor (GlyR) Antagonism: Positional Substitution Determines Competitive vs. Non-competitive Mechanism

Schmieden et al. (1996) demonstrated that within the 4-hydroxyquinoline-3-carboxylic acid series, the nature and position of ring substitution dictate the mechanism of inhibitory glycine receptor (GlyR) antagonism [1]. The 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid produced purely competitive antagonism, while 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline exhibited mixed competitive/non-competitive inhibition [1]. This study establishes that substituent identity and position on the quinoline ring are mechanistically decisive for GlyR pharmacology. Although the 8-ethoxy analog was not tested in this study, the established positional SAR framework indicates that 8-substituted HQCA derivatives are likely to produce a distinct pharmacological profile from 7-substituted analogs, with implications for competitive vs. non-competitive binding modality at the GlyR α1 subunit.

Glycine receptor GlyR antagonist Competitive antagonism Quinoline SAR

Recommended Deployment Scenarios for 8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Based on Empirical Differentiation Evidence


Safety-Prioritized Antibacterial Screening Libraries Requiring Favorable Mammalian Cytotoxicity Profiles

For phenotypic antibacterial screening programs where hit compounds must demonstrate minimal phototoxicity and acceptable mammalian cell cytotoxicity, 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is the preferred 8-alkoxy-QCA scaffold. The Sanchez et al. (1995) data [1] directly establish that 8-ethoxy substitution confers a superior safety margin relative to 8-methoxy, 8-F, and 8-Cl analogs, albeit with a predictable 4- to 8-fold reduction in antibacterial MIC. This compound serves as a balanced reference point in SAR expansion series aimed at decoupling antibacterial potency from phototoxic liability.

Dehydrogenase Selectivity Profiling: Intermediate-Potency hLDH Probe for Counter-Screening Panels

Based on the established hLDH inhibition data for the 8-methoxy analog (IC₅₀ = 98 μM) and the lipophilicity-driven SAR extrapolation [2], 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is expected to exhibit hLDH IC₅₀ ≥ 98 μM. This places it in a potency range suitable for counter-screening selectivity panels where strong hLDH inhibition (IC₅₀ < 20 μM, as seen with the unsubstituted parent) is undesirable. Researchers developing dehydrogenase-targeted inhibitors can use the 8-ethoxy compound as a selectivity control to verify that target engagement is not driven by the 4-hydroxy-3-carboxy chelation motif alone.

Permeability-Optimized Intracellular Target Assays Leveraging the 8-Ethoxy LogP Advantage (ΔLogP ≈ +0.4 vs. 8-MeO)

In cell-based assays requiring passive membrane diffusion to reach intracellular targets, the measured LogP of 3.92 provides an approximately 2.5-fold octanol-water partition advantage over the 8-methoxy analog (estimated LogP ≈ 3.5). This physicochemical differentiation is material for experimental designs where compound permeability is rate-limiting—such as intracellular enzyme inhibition assays, organelle-targeted probe development, or cellular thermal shift assays (CETSA)—and where the more polar 8-methoxy analog may yield insufficient intracellular exposure.

8-Position SAR Expansion for Malate Dehydrogenase Inhibitor Development

The Baker and Bramhall (1972) framework [3] confirms that 8-substitution on the HQCA scaffold can modulate malate dehydrogenase binding affinity through hydrophobic interactions, with known enhancements up to 16-fold for extended arylalkoxy substituents. The 8-ethoxy compound represents the minimal alkyl-alkoxy extension beyond methoxy, making it a critical SAR probe for establishing the lower boundary of the hydrophobic binding contribution at this position. It is recommended as a starting scaffold for systematic 8-O-alkyl chain extension studies in MDH and LDH inhibitor programs.

Quote Request

Request a Quote for 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.